molecular formula C14H14BrNO3S B411102 N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide CAS No. 333309-53-8

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide

Cat. No.: B411102
CAS No.: 333309-53-8
M. Wt: 356.24g/mol
InChI Key: LEAVLYYITJLYDI-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide is an organic compound that features a brominated phenol group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide typically involves the bromination of a phenol derivative followed by sulfonamide formation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols with a catalyst such as copper(I) iodide (CuI).

Major Products Formed

    Oxidation: Quinones.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide involves its interaction with cellular components. The brominated phenol group can interact with proteins and enzymes, potentially inhibiting their function. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide is unique due to the presence of both a brominated phenol and an ethyl-substituted sulfonamide group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-2-10-3-6-12(7-4-10)20(18,19)16-11-5-8-14(17)13(15)9-11/h3-9,16-17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAVLYYITJLYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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